molecular formula C9H7BrClFO2 B15293952 Ethyl 2-bromo-5-chloro-3-fluorobenzoate

Ethyl 2-bromo-5-chloro-3-fluorobenzoate

Cat. No.: B15293952
M. Wt: 281.50 g/mol
InChI Key: DXMCGGINTPRGCN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-chloro-3-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, featuring bromine, chlorine, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-chloro-3-fluorobenzoate can be synthesized through a multi-step process involving the esterification of 2-bromo-5-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-5-chloro-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-chloro-3-fluorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors. The halogen substituents (bromine, chlorine, and fluorine) can influence the compound’s reactivity and binding affinity to various molecular targets, affecting pathways involved in biological processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

ethyl 2-bromo-5-chloro-3-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4H,2H2,1H3

InChI Key

DXMCGGINTPRGCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)F)Br

Origin of Product

United States

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